molecular formula C14H15N3O3 B564771 Desmethyl Gabazine CAS No. 835870-49-0

Desmethyl Gabazine

Cat. No.: B564771
CAS No.: 835870-49-0
M. Wt: 273.292
InChI Key: YCZLPQNMWKFYPQ-UHFFFAOYSA-N
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Description

Desmethyl Gabazine, also known as 4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid, is a chemical compound that is a metabolite of Gabazine. Gabazine is a well-known antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA A receptor. This compound retains similar properties and is primarily used in scientific research to study the inhibitory effects on GABA A receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Gabazine involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Pyridazine Ring: This involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine ring.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of the pyridazine intermediate with a hydroxyphenyl derivative under specific conditions to introduce the hydroxyphenyl group.

    Formation of the Butanoic Acid Side Chain:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: Desmethyl Gabazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desmethyl Gabazine is widely used in scientific research due to its ability to inhibit GABA A receptors. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Desmethyl Gabazine is unique due to its specific binding affinity and inhibitory effects on GABA A receptors. Unlike other similar compounds, it is primarily used as a research tool to study the detailed mechanisms of GABAergic inhibition .

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBZOXNFDJCREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675809
Record name 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835870-49-0
Record name 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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